(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is an organic compound that features a trifluoromethyl group, a piperidine ring, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Scientific Research Applications
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: A structurally similar compound with a nitro group instead of a trifluoromethyl group.
(2-Chloro-3-(trifluoromethyl)phenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C13H13ClF3NO |
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Molecular Weight |
291.69 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H13ClF3NO/c14-11-9(5-4-6-10(11)13(15,16)17)12(19)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |
InChI Key |
CASMXYFBMXZNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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